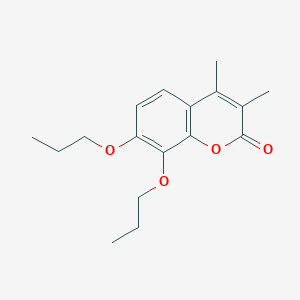![molecular formula C19H18N2O5S B284089 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thienylcyclopentylamine family and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This may lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
Studies have found that this compound exhibits a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as potential anti-cancer properties. Additionally, this compound has been found to exhibit potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate in lab experiments is its potential as a treatment for a range of diseases and disorders. Additionally, this compound has been found to be relatively stable and easy to synthesize. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate. One area of interest is the potential use of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating cancer and other diseases. Finally, research is needed to determine the optimal dosage and administration of this compound in order to maximize its potential therapeutic effects.
Synthesis Methods
The synthesis method for 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-amine to form the desired product.
Scientific Research Applications
2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate has been found to have a range of potential applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, as well as for its potential as a treatment for cancer. Additionally, this compound has been found to exhibit potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
Molecular Formula |
C19H18N2O5S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C19H18N2O5S/c1-24-13-6-4-7-14(25-2)17(13)19(23)26-10-16(22)21-18-12(9-20)11-5-3-8-15(11)27-18/h4,6-7H,3,5,8,10H2,1-2H3,(H,21,22) |
InChI Key |
OIODOIGLBXJFNI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)


![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
